3-Hydroxy-1-methylguanine

Chemical Carcinogenesis Mutagenicity Testing Purine N-Oxide Chemistry

3-Hydroxy-1-methylguanine (also indexed as 1-methylguanine 3-oxide, CAS 30345-23-4, molecular formula C₆H₇N₅O₂, molecular weight 181.15 g/mol) is a synthetic purine N-oxide derivative belonging to the oncogenic purine N-oxide series extensively characterized at Sloan-Kettering Institute. The compound features a guanine scaffold bearing an N-3 hydroxyl (N-oxide) group and an N-1 methyl substituent—a dual modification that distinguishes it from both the xanthine-based N-oxides (which lack the 2-amino group) and the non-methylated guanine 3-N-oxide.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
CAS No. 30345-23-4
Cat. No. B1210230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methylguanine
CAS30345-23-4
Synonyms1-methylguanine-3-oxide
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=CN2)N(C1=N)O
InChIInChI=1S/C6H7N5O2/c1-10-5(12)3-4(9-2-8-3)11(13)6(10)7/h2,7,13H,1H3,(H,8,9)
InChIKeyDQIIPZOYVYHCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-methylguanine (CAS 30345-23-4): Chemical Identity and Core Pharmacophore for Oncogenic Purine N-Oxide Research


3-Hydroxy-1-methylguanine (also indexed as 1-methylguanine 3-oxide, CAS 30345-23-4, molecular formula C₆H₇N₅O₂, molecular weight 181.15 g/mol) is a synthetic purine N-oxide derivative belonging to the oncogenic purine N-oxide series extensively characterized at Sloan-Kettering Institute [1]. The compound features a guanine scaffold bearing an N-3 hydroxyl (N-oxide) group and an N-1 methyl substituent—a dual modification that distinguishes it from both the xanthine-based N-oxides (which lack the 2-amino group) and the non-methylated guanine 3-N-oxide [2]. Its acetoxy ester derivative served as a chemical model for the sulfate ester proximate oncogen hypothesized to form in vivo, and the parent compound has been classified as a strong oncogen in rat carcinogenesis assays [1][3].

Workflow Oncogenic purine N-oxide mechanism studies
Selection Guanine scaffold + N3-OH + N1-CH₃; deamination-dependent bioactivation
Use Context Rat carcinogenesis models, mutagenicity SAR, metabolic fate tracing

Why 3-Hydroxy-1-methylguanine Cannot Be Replaced by 3-Hydroxyxanthine, Guanine 3-Oxide, or 1-Methylguanine in Experimental Oncology and Metabolic Studies


In-class purine N-oxides and methylguanines are not functionally interchangeable despite superficial structural homology. 3-Hydroxy-1-methylguanine occupies a unique intersection: its guanine core (retaining the 2-amino group absent in xanthine analogs) confers distinct hydrogen-bonding and enzyme-recognition properties, while the N-1 methyl group alters both its electrochemical oxidation behavior relative to unmethylated guanine 3-oxide and its metabolic fate [1]. Critically, this compound is activated via deamination to 3-hydroxy-1-methylxanthine rather than through the sulfotransferase pathway that activates 3-hydroxyxanthine—a mechanistic bifurcation with direct consequences for tissue-specific oncogenicity modeling [2]. The acetoxy ester of 3-hydroxy-1-methylguanine ranks among the most potent mutagens in the purine N-oxide series, yet its non-methylated counterpart guanine 3-oxide and its non-hydroxylated parent 1-methylguanine show markedly different biological profiles [1][3]. Substitution with any single close analog therefore collapses at least one critical dimension of the compound's biological identity.

3-Hydroxyxanthine Uses sulfotransferase activation; may not model deamination-dependent oncogenesis
Guanine 3-Oxide Lacks N1-methyl group; metabolic fate and electrochemical behavior may shift
1-Methylguanine Absence of N3-hydroxyl alters oncogenic potential and reactivity profile

Quantitative Differentiation Evidence for 3-Hydroxy-1-methylguanine Against Its Closest Structural Analogs


Mutagenic Potency Ranking: Acetoxy Ester of 3-Hydroxy-1-methylguanine vs. Six Other Purine N-Oxide Esters in Bacillus subtilis Transforming DNA

In a systematic within-study comparison of seven acetoxy ester derivatives of purine N-oxides assayed for inactivation and mutation of Bacillus subtilis transforming DNA, the acetoxy ester of 3-hydroxy-1-methylguanine was classified, together with 3-acetoxyxanthine, in the highest mutagenic potency tier ('most potent mutagens'). The acetoxy ester of 7-hydroxyxanthine occupied an intermediate tier ('also a strong mutagen'), while the acetoxy esters of 7-methyl-3-hydroxyxanthine, 8-aza-3-hydroxyxanthine, 1-acetoxyadenine, 3-acetoxypurine, and 3-acetoxyhypoxanthine were explicitly categorized as 'weak mutagens or not mutagenic' [1]. This ordinal ranking establishes that the combination of the N-3 acetoxy (modeling the sulfate ester) with the 1-methylguanine scaffold confers mutagenic potency at least one full tier above four of the six tested comparators and at least equivalent to the strongest reference compound (3-hydroxyxanthine) within the same experimental system.

Mutagenic Potency Rank
Head-to-head
Most potent tier (co-tier with 3-acetoxyxanthine); 1-tier above 4 of 6 comparators
Supports compound as reference mutagen
B. subtilis DNA assay; acetoxy ester model
Chemical Carcinogenesis Mutagenicity Testing Purine N-Oxide Chemistry DNA Damage

Metabolic Activation Route Divergence: Deamination vs. Sulfotransferase-Dependent Activation Between 1-Methylguanine 3-Oxide and 3-Hydroxyxanthine

A critical mechanistic distinction exists between the two most potent oncogenic purine N-oxides: 3-hydroxyxanthine is activated in vivo via sulfotransferase-catalyzed sulfate ester formation, whereas 1-methylguanine 3-oxide (3-hydroxy-1-methylguanine) shows 'no evidence of significant activation … by sulfotransferase' [1]. Instead, its oncogenicity is attributed to enzymatic deamination yielding 3-hydroxy-1-methylxanthine, which is then converted to the protein-reactive metabolite 1-methyl-8-methylthioxanthine recoverable from urine and hepatic protein [1]. Parallel sulfotransferase substrate profiling confirmed that susceptibility to sulfotransferase among purine N-oxide derivatives is not proportional to oncogenicity, with 3-hydroxyxanthine being a substrate while 1-methylguanine 3-oxide is not [2].

Activation Pathway
Cross-study comparable
Deamination to 3-OH-1-methylxanthine; no significant sulfotransferase activation detected
Distinct bioactivation route vs. 3-hydroxyxanthine
Rat in vivo metabolism; urinary/hepatic protein adducts
Metabolic Activation Proximate Carcinogen Deamination Sulfotransferase

Oncogenicity Classification: 3-Hydroxy-1-methylguanine as a 'Strong Oncogen' in the Purine N-Oxide Structure-Activity Matrix

Within the systematic structure-activity analysis of N-methyl and other derivatives of 3-hydroxyxanthine and 3-hydroxyguanine conducted by Brown et al. (1973), 3-hydroxy-1-methylguanine was classified among the 'strong oncogens'—a designation shared only with 3-hydroxyxanthine among the directly compared compounds [1]. For context, the benchmark oncogenicity dose-response relationship for the parent class was established by Sugiura et al. (1970): 3-hydroxyxanthine and guanine 3-N-oxide (3-hydroxyguanine) produced 50% tumor incidence at total doses between 2 and 10 mg administered subcutaneously over 26 weeks in female Wistar rats, while the isomeric 1-hydroxyxanthine elicited 'only a small incidence of tumors' despite inducing severe local inflammation [2]. The parent purines (xanthine, guanine, adenine) failed to induce tumors at the injection site [2]. Although a precise ED₅₀ for 3-hydroxy-1-methylguanine itself was not determined in a head-to-head titration against 3-hydroxyxanthine, its classification as a strong oncogen places it in the highest tier of the oncogenicity matrix, alongside 3-hydroxyxanthine and above 1-hydroxyxanthine and all non-N-oxide parent purines [1][2].

Oncogenicity Class
Class-level inference
Classified as 'strong oncogen' (highest tier); ED₅₀ not directly determined for this compound
Supports oncogenesis model selection
Rat s.c. assay; tiered against 1-hydroxyxanthine and parent purines
Chemical Oncogenicity Structure-Activity Relationship Rat Carcinogenesis Purine N-Oxide

Structural Differentiation: Guanine vs. Xanthine Scaffold Impact on Reactivity and Enzyme Recognition

3-Hydroxy-1-methylguanine retains the 2-amino group of the guanine scaffold, in contrast to the 3-hydroxyxanthine series which bears a 2-carbonyl. This structural difference carries functional consequences for enzymatic processing. Although direct kinetic data for 3-hydroxy-1-methylguanine with xanthine oxidase are unavailable, the deaminated product 3-hydroxy-1-methylxanthine (the 1-methyl derivative of 3-hydroxyxanthine) is oxidized by bovine milk xanthine oxidase approximately twice as fast as 3-hydroxyxanthine itself [1]. This ~2-fold rate enhancement conferred by N-1 methylation on the xanthine scaffold suggests that the analogous methylation on the guanine N-oxide scaffold may similarly modulate enzymatic oxidation rates, though this remains a class-level inference requiring direct experimental confirmation [2]. Separately, the presence of the 2-amino group in 3-hydroxy-1-methylguanine provides an additional hydrogen-bond donor/acceptor site not available in 3-hydroxyxanthine, which may alter DNA polymerase interactions, base-pairing properties, and repair enzyme recognition [2].

Scaffold Reactivity
Class-level inference
Guanine 2-NH₂ vs. xanthine 2-C=O; ~2-fold oxidation rate difference for deaminated product
Enzyme recognition context may differ
Xanthine oxidase data; direct kinetics for target compound unreported
Purine Chemistry Structure-Activity Relationship Xanthine Oxidase Enzyme Substrate Specificity

Methylation Position Effect on Guanine Oxidation Potential: N-1 vs. N-7 vs. N-9 Methylguanine Electrochemical Behavior

The 2021 voltammetric study by Trnková et al. demonstrated that the position of methyl substitution on the guanine ring significantly influences the electrochemical oxidation behavior of N-methylguanines, with CH₃-substitution at the pyrimidine ring (positions N-1, N-3) facilitating oxidation more readily than substitution at the imidazole ring (positions N-7, N-9) [1]. This finding, obtained on a polymer pencil graphite electrode (pPeGE) with complementary DFT-calculated HOMO/SOMO energies, establishes that N-1-methylguanines (the subclass to which 3-hydroxy-1-methylguanine belongs by virtue of its N-1 methyl group) are electrochemically distinguishable from the more commonly studied N-7-methylguanine (a biomarker of DNA methylation) [1][2]. While the study examined non-hydroxylated N-methylguanines, the additional presence of the N-3 hydroxyl in 3-hydroxy-1-methylguanine is expected to further modulate the oxidation potential through its electron-withdrawing effect [2].

Oxidation Potential
Supporting evidence
N-1 methyl (pyrimidine) easier oxidation than N-7 (imidazole); N-3 OH expected to modulate further
Analytical differentiation from 7-methylguanine
Voltammetry on pPeGE; exact potentials require full paper
Electrochemistry DNA Oxidation Epigenetics Voltammetry

Evidence-Backed Application Scenarios for 3-Hydroxy-1-methylguanine in Oncology Research, Metabolic Studies, and Analytical Reference Programs


Chemical Carcinogenesis Research Requiring a Strong Purine N-Oxide Oncogen with a Defined, Non-Sulfotransferase Activation Pathway

For in vivo or in vitro oncogenesis studies where the experimental design requires a strong oncogenic purine N-oxide that bypasses sulfotransferase-dependent activation, 3-hydroxy-1-methylguanine is the appropriate choice. Its deamination-dependent activation to 3-hydroxy-1-methylxanthine [1] makes it suitable for experiments conducted in sulfotransferase-deficient models or for comparative studies dissecting the relative contributions of sulfation vs. deamination pathways to purine N-oxide carcinogenesis. The strong oncogen classification [2] ensures adequate tumor incidence for statistically powered studies.

Mutagenicity Structure-Activity Relationship (SAR) Studies Within the Purine N-Oxide Chemical Series

As one of only two compounds occupying the highest mutagenic potency tier in the Bacillus subtilis transforming DNA assay [3], 3-hydroxy-1-methylguanine (as its acetoxy ester) serves as a critical positive control and reference point for SAR expansion. Its unique combination of the guanine 2-amino group with N-1 methyl and N-3 hydroxyl substitutions allows systematic probing of how each structural feature contributes to the overall mutagenic potency relative to compounds lacking one or more of these modifications [3].

Metabolic Fate Studies Comparing Guanine vs. Xanthine Scaffold Processing In Vivo

The distinct metabolic pathway of 3-hydroxy-1-methylguanine—deamination to 3-hydroxy-1-methylxanthine followed by conversion to the 8-methylthio adduct recoverable from urinary and hepatic protein fractions [1]—provides a defined metabolic tracer system for studying guanine deaminase activity in tissues relevant to chemical carcinogenesis. Paired experiments with 3-hydroxyxanthine (processed via sulfotransferase [4]) enable direct comparison of the two activation routes within the same experimental system.

Analytical Reference Standard for Differentiating N-1 vs. N-7 Methylguanine Lesions by Electrochemical or Mass Spectrometric Detection

Given the position-dependent oxidation behavior of N-methylguanines [5], 3-hydroxy-1-methylguanine is a necessary reference compound for analytical methods (LC-ECD, LC-MS/MS) that must resolve and quantify N-1-substituted guanine derivatives separately from the more abundant N-7-methylguanine DNA methylation biomarker. Its distinct retention time, mass spectral fragmentation pattern, and electrochemical response profile enable unambiguous chromatographic and detector calibration.

Application
Selection Property
Validation Focus
Oncogenesis pathway studies (non-sulfotransferase)
Deamination-dependent bioactivation
Tumor incidence in rat s.c. models
Purine N-oxide SAR studies
Highest mutagenic tier reference
B. subtilis DNA assay endpoints
Metabolic activation route comparison
Guanine deaminase pathway tracer
Urinary/hepatic metabolite profiling
Analytical method calibration
Distinct N1 vs. N7 oxidation potential
Chromatographic/ECD resolution
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